N,N-Dimethyloct-4-enamide
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Overview
Description
N,N-Dimethyloct-4-enamide: is an organic compound belonging to the class of amides. It features a double bond in its structure, making it an enamide. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One method involves the direct N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride. This reaction is characterized by its simple setup and broad substrate scope.
Selective Desaturation: Another approach is the Fe-assisted regioselective oxidative desaturation of amides. This method provides an efficient route to enamides and β-halogenated enamides.
Industrial Production Methods: Industrial production methods for N,N-Dimethyloct-4-enamide typically involve large-scale application of the above synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyloct-4-enamide can undergo oxidative desaturation to form β-halogenated enamides.
Reduction: The compound can be reduced using various reducing agents to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the double bond, to form various substituted enamides.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation.
Reduction: Common reducing agents like LiAlH4 or NaBH4.
Substitution: Various electrophiles can be used under mild conditions.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Corresponding amines.
Substitution: Substituted enamides.
Scientific Research Applications
Chemistry: N,N-Dimethyloct-4-enamide is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules and natural products .
Biology and Medicine: Enamides, including this compound, are important structural fragments in pharmaceuticals. They exhibit excellent biological and physiological properties, making them valuable in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique reactivity makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyloct-4-enamide involves its interaction with molecular targets through its double bond. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- N,N-Dimethyloleamide
- N,N-Dimethyl-9-octadecenamide
Comparison: N,N-Dimethyloct-4-enamide is unique due to its specific double bond position, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications .
Properties
CAS No. |
94318-35-1 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N,N-dimethyloct-4-enamide |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-7-8-9-10(12)11(2)3/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
SZEWRHCACNLLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC(=O)N(C)C |
Origin of Product |
United States |
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